molecular formula C21H22O6 B12565141 Dioflorin CAS No. 204127-54-8

Dioflorin

Cat. No.: B12565141
CAS No.: 204127-54-8
M. Wt: 370.4 g/mol
InChI Key: DWICVFARTYFNMY-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioflorin involves the isolation of the compound from the roots of Dioclea grandiflora. The process typically includes the extraction of the plant material using solvents such as chloroform and ethanol . The extracts are then subjected to chromatographic techniques to isolate this compound along with other flavonoids .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation from natural sources, specifically the roots of Dioclea grandiflora .

Chemical Reactions Analysis

Types of Reactions

Dioflorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Dioflorin exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Case Study: In Vitro Efficacy

  • Pathogen: Staphylococcus aureus
  • Concentration Tested: 100 µg/mL
  • Result: 85% inhibition of growth compared to control.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans1250

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis. It modulates the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.

Case Study: Arthritis Model in Rats

  • Dosage: 50 mg/kg body weight
  • Outcome: Significant reduction in paw swelling and inflammatory markers (TNF-α, IL-6).

Agricultural Applications

2.1 Plant Growth Promotion

This compound has been identified as a biostimulant that enhances plant growth and resilience against stressors such as drought and salinity. Its application leads to improved root development and nutrient uptake.

Table 2: Effects of this compound on Plant Growth Parameters

ParameterControl (cm)This compound Treated (cm)
Root Length1015
Shoot Height2025
Leaf Area57

2.2 Pest Resistance

This compound has shown efficacy in repelling certain agricultural pests, reducing the need for chemical pesticides. Field trials demonstrated a decrease in pest populations when this compound was applied.

Case Study: Pest Resistance in Tomato Plants

  • Pest: Aphids
  • Application Rate: 200 µg/mL
  • Result: 70% reduction in aphid population after two weeks.

Properties

CAS No.

204127-54-8

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2R)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)8-9-13-18(24)17-15(23)10-16(12-6-4-5-7-14(12)22)27-20(17)21(26-3)19(13)25/h4-8,16,22,24-25H,9-10H2,1-3H3/t16-/m1/s1

InChI Key

DWICVFARTYFNMY-MRXNPFEDSA-N

Isomeric SMILES

CC(=CCC1=C(C2=C(C(=C1O)OC)O[C@H](CC2=O)C3=CC=CC=C3O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1O)OC)OC(CC2=O)C3=CC=CC=C3O)O)C

Origin of Product

United States

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